2-Phenylpropanoyl chloride (CAS 22414-26-2), also known as hydratropoyl chloride, is a highly reactive, alpha-branched acyl chloride utilized extensively in the synthesis of pharmaceuticals, chiral auxiliaries, and sterically hindered amides. Unlike linear acyl chlorides, it features an alpha-methyl group that introduces both a chiral center and localized steric bulk immediately adjacent to the reactive carbonyl. This structural modification is critical for downstream applications requiring restricted conformational flexibility, enhanced metabolic stability of the resulting amide or ester bonds, and the ability to perform parallel kinetic resolutions. It serves as a fundamental precursor for profen-class anti-inflammatories and advanced conformationally restricted medicinal chemistry targets [1].
Attempting to substitute 2-phenylpropanoyl chloride with unbranched analogs like phenylacetyl chloride or isomeric 3-phenylpropanoyl chloride fundamentally alters the chemical and physical properties of the synthesized target. Phenylacetyl chloride lacks the alpha-methyl group, rendering it achiral and incapable of participating in stereoselective syntheses or kinetic resolutions. Furthermore, the absence of alpha-branching in generic substitutes removes the steric hindrance necessary to prevent over-acylation during Schotten-Baumann reactions and fails to provide the conformational rigidity required for optimal binding in modern medicinal chemistry targets, such as protease inhibitors. Consequently, substituting this compound compromises both synthetic selectivity and downstream biological efficacy[1].
In the development of quinazolin-4-one-based non-covalent inhibitors for SARS-CoV-2 Mpro, the choice of acylating agent significantly impacted binding affinity. Utilizing 2-phenylpropanoyl chloride to introduce an alpha-methyl group restricted the flexibility of the benzyl moiety, allowing it to better occupy specific hydrophobic pockets compared to the unbranched derivative synthesized from phenylacetyl chloride. This structural rigidification directly correlated with improved IC50 values, demonstrating the necessity of the alpha-methyl group for maximizing target engagement [1].
| Evidence Dimension | Inhibitor Potency (IC50) via Conformational Restriction |
| Target Compound Data | Alpha-methyl branched derivatives (via 2-phenylpropanoyl chloride) exhibit optimized sub-micromolar IC50 |
| Comparator Or Baseline | Phenylacetyl chloride (yields flexible, unbranched benzyl group) |
| Quantified Difference | Significant reduction in IC50 due to restricted flexibility and enhanced hydrophobic pocket filling |
| Conditions | In vitro SARS-CoV-2 Mpro enzymatic inhibition assay |
Procurement for lead optimization must prioritize the alpha-methylated precursor to achieve the conformational rigidity required for high-affinity target binding.
The inherent chirality of 2-phenylpropanoyl chloride makes it a critical substrate for parallel kinetic resolution (PKR). Studies utilizing quasi-enantiomeric oxazolidinones have demonstrated that racemic 2-phenylpropanoyl chloride can be resolved with excellent diastereoselectivity (>90% de). In contrast, achiral analogs like phenylacetyl chloride cannot undergo kinetic resolution and are structurally obsolete for evaluating chiral auxiliary efficiency. The alpha-methyl group provides the necessary steric differentiation for the chiral catalysts to discriminate between enantiomers effectively [1].
| Evidence Dimension | Diastereomeric Excess (de) in Kinetic Resolution |
| Target Compound Data | >90% de achieved using quasi-enantiomeric oxazolidinones |
| Comparator Or Baseline | Phenylacetyl chloride (Achiral, 0% de capability) |
| Quantified Difference | >90% absolute difference in stereoselective potential |
| Conditions | Equimolar combination of quasi-enantiomeric oxazolidin-2-ones |
Buyers conducting asymmetric synthesis or chiral auxiliary benchmarking must select 2-phenylpropanoyl chloride, as linear analogs lack the requisite stereocenter.
During the synthesis of complex BPTES analogs (glutaminase inhibitors), the acylation of aminothiadiazoles requires precise control over steric bulk. The use of 2-phenylpropanoyl chloride successfully yielded the desired alpha-methyl branched amide with a 74% yield. The introduction of this alpha-methyl group, as opposed to the linear chain from 3-phenylpropanoyl chloride, provides localized steric hindrance that influences both the acylation kinetics and the metabolic stability of the resulting amide bond against enzymatic cleavage [1].
| Evidence Dimension | Acylation Yield for Sterically Hindered Amides |
| Target Compound Data | 74% yield of alpha-methyl branched thiadiazole amide |
| Comparator Or Baseline | 3-phenylpropanoyl chloride (linear, unhindered isomer) |
| Quantified Difference | Successful incorporation of alpha-branching while maintaining high (>70%) coupling yields |
| Conditions | Acylation of aminothiadiazole intermediate in standard organic solvents |
Select this compound when the synthetic goal is to introduce metabolic resistance and steric bulk at the amide linkage without severely compromising coupling yields.
Directly following from its ability to improve IC50 values in protease inhibitors by restricting benzyl group flexibility, 2-phenylpropanoyl chloride is the optimal precursor for medicinal chemistry campaigns aiming to rigidify lead compounds and enhance hydrophobic pocket binding [1].
Because it possesses an alpha-stereocenter and can achieve >90% de in parallel kinetic resolutions, this compound is highly recommended as a standard racemic substrate for evaluating the efficiency of new chiral oxazolidinones and asymmetric acylation catalysts[2].
Leveraging its alpha-methyl group, 2-phenylpropanoyl chloride is ideal for synthesizing amides (such as BPTES analogs) and esters that require localized steric hindrance to improve metabolic stability and resist enzymatic hydrolysis [3].
Corrosive